7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible applications in drug development for its potential biological activities.
Industry: Use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one may interact with enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different biological activities.
7-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Chlorinated analogue with potentially different reactivity and biological properties.
7-Iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Iodinated analogue, which may have different pharmacokinetic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogues.
Properties
IUPAC Name |
7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLBMPEZZDWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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